molecular formula C20H16N2O3 B5888952 N-2-biphenylyl-2-methyl-3-nitrobenzamide

N-2-biphenylyl-2-methyl-3-nitrobenzamide

Cat. No. B5888952
M. Wt: 332.4 g/mol
InChI Key: ZFOHHGPJVGYYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-2-biphenylyl-2-methyl-3-nitrobenzamide" is a compound that falls within the category of nitrobenzamides, a class of chemicals known for their diverse chemical reactions and potential biological activities. The interest in such compounds stems from their structural complexity and the functionalities they present, which can lead to varied applications in materials science and potentially in pharmacology, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves complex organic reactions aimed at introducing specific functional groups to achieve desired properties. While direct synthesis of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" is not detailed, related compounds undergo processes such as acylation, nitration, and subsequent modifications to achieve the nitrobenzamide framework with specific substituents (Samimi & Yamin, 2014).

Molecular Structure Analysis

Nitrobenzamides display varied three-dimensional framework structures determined by intermolecular interactions such as hydrogen bonding, pi-pi stacking, and other non-covalent interactions. These interactions significantly influence the crystal packing and molecular conformation of these compounds (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide compounds participate in diverse chemical reactions, including photo-rearrangement and reactions with nucleophiles, leading to the formation of various products with potential applications. The presence of nitro and amide groups in these compounds facilitates such reactivity, allowing for the synthesis of complex molecules (Gunn & Stevens, 1973).

Physical Properties Analysis

The physical properties of nitrobenzamides, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties can be significantly affected by the presence of specific substituents and the overall molecular geometry, which in turn influences their behavior in different environments and potential applications (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" and related compounds are defined by the functional groups present. The nitro group, for instance, imparts electron-withdrawing characteristics, affecting the compound's reactivity towards reduction, nucleophilic substitution, and other chemical transformations. Similarly, the amide linkage influences the compound's acidity, hydrogen bonding capacity, and reactivity towards hydrolysis (Iwasaki et al., 1988).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-2-biphenylyl-2-methyl-3-nitrobenzamide” would require proper safety precautions. Nitrobenzamides, for example, can cause eye and skin irritation, and may be harmful if swallowed .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHHGPJVGYYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.